(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one
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Description
(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one is a useful research compound. Its molecular formula is C26H34O and its molecular weight is 362.557. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Physical Properties
The compound, as part of the broader category of cyclopenta[a]phenanthrenes, has been studied for its unique structural properties and synthesis methods. Research indicates the importance of methyl group-induced helicity in related compounds, such as 1,4-Dimethylbenzo[c]phenanthrene, highlighting the steric effects and nonplanarity due to additional methyl groups. This nonplanarity is critical in the synthesis and physical properties of such compounds, utilizing photochemical cyclization for their production (Lakshman et al., 2000).
Chemical Structure Analysis
Detailed chemical structure analysis of N-Benzylidenenordehydroabietylamine, a compound with a similar structural motif, provides insights into the conformational arrangements and dihedral angles between rings in the cyclopenta[a]phenanthrene skeleton. This research aids in understanding the structural configurations that impact the biological activities of these compounds (Xiaoping Rao et al., 2009).
Biological Activity and Carcinogenicity
Several studies have explored the carcinogenic potential of cyclopenta[a]phenanthrene derivatives, investigating their tumorigenicity and ability to induce micronuclei in mouse skin. These investigations provide crucial insights into the relationship between the structural features of cyclopenta[a]phenanthrene derivatives and their biological effects, contributing to the understanding of their carcinogenic mechanisms (Baker et al., 1992).
Carcinogenicity and Structure Correlation
Research into the correlation between the chemical structure of cyclopenta[a]phenanthrene compounds and their carcinogenicity has highlighted the importance of specific molecular features in determining their carcinogenic potential. This area of study is essential for designing safer chemical entities and understanding the fundamental interactions at play in carcinogenesis (Coombs et al., 1973).
properties
IUPAC Name |
(16E)-16-benzylidene-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34O/c1-25-14-7-6-10-20(25)11-12-21-22(25)13-15-26(2)23(21)17-19(24(26)27)16-18-8-4-3-5-9-18/h3-5,8-9,16,20-23H,6-7,10-15,17H2,1-2H3/b19-16+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEKJWVUCNPPSL-KNTRCKAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCCC1CCC3C2CCC4(C3CC(=CC5=CC=CC=C5)C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCCCC1CCC3C2CCC4(C3C/C(=C\C5=CC=CC=C5)/C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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